A Comprehensive Technical Guide to the Physicochemical Properties of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine
A Comprehensive Technical Guide to the Physicochemical Properties of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine
Abstract
This technical guide provides a comprehensive framework for the characterization of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine, a molecule of interest within medicinal chemistry and drug discovery. The benzofuran scaffold and its derivatives are prevalent in biologically active compounds, making a thorough understanding of their physicochemical properties essential for predicting pharmacokinetic and pharmacodynamic behavior.[1] This document details the core structural attributes, predicted physicochemical parameters, and, most critically, the detailed, field-proven experimental protocols for their empirical determination. Methodologies for quantifying lipophilicity (LogD), aqueous solubility, and ionization (pKa) are presented alongside standard procedures for structural confirmation via spectroscopic techniques and thermal analysis. This guide is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind each critical measurement to ensure data integrity and reproducibility.
Introduction: The Strategic Importance of Physicochemical Profiling
The journey of a candidate molecule from discovery to a viable therapeutic is fundamentally governed by its physicochemical properties. These parameters—lipophilicity, solubility, and ionization state—dictate the absorption, distribution, metabolism, and excretion (ADME) profile of a drug, thereby influencing its efficacy and safety. The subject of this guide, (2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine, incorporates several structural motifs of pharmaceutical relevance: a dihydrobenzofuran core, a primary amine, and gem-dimethyl substitution.[2] The amine provides a handle for aqueous solubility and a center for ionic interactions, while the heterocyclic ring system contributes to the overall lipophilicity and structural architecture.
A precise and early-stage characterization of these properties is not merely a data-gathering exercise; it is a critical, decision-driving step in drug development. It allows for the rational design of analogs, the selection of appropriate formulation strategies, and the early identification of potential liabilities. This guide provides the essential, self-validating protocols required to generate a robust and reliable physicochemical profile for this compound and its analogs.
Chemical Identity and Structural Analysis
A foundational understanding of a molecule begins with its precise chemical identity and an analysis of its structural features, which foreshadow its chemical behavior.
Table 1: Chemical Identifiers for (2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine
| Identifier | Value |
| IUPAC Name | (2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine |
| CAS Number | 132570-56-0 |
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.25 g/mol |
| Physical Form | Liquid (at standard conditions) |
| InChI Key | TVVYGQVELAATAQ-UHFFFAOYSA-N |
Structural Features and Their Implications:
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Dihydrobenzofuran Core: This bicyclic system is largely rigid and lipophilic, contributing to the molecule's affinity for non-polar environments and potential interactions with hydrophobic pockets in biological targets.
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Primary Aminomethyl Group (-CH₂NH₂): As the primary basic center, this group is the main determinant of the molecule's pKa. At physiological pH (~7.4), it is expected to be predominantly protonated (-CH₂NH₃⁺), a feature that critically enhances aqueous solubility and allows for the formation of ionic bonds.
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Gem-Dimethyl Group (-C(CH₃)₂): Located at the C2 position, these methyl groups increase local lipophilicity and provide steric bulk, which can influence metabolic stability by shielding adjacent positions from enzymatic attack. They also lock the stereocenter, preventing racemization.
Lipophilicity: Quantifying Membrane Permeability (LogD)
Lipophilicity is arguably the most critical physicochemical property in drug design, governing a molecule's ability to cross biological membranes.[3] It is quantified by the partition coefficient (LogP for the neutral species) or the distribution coefficient (LogD for all species at a given pH). For an ionizable compound like an amine, LogD at pH 7.4 is the most physiologically relevant parameter.
Causality Behind the Method
The "shake-flask" method remains the gold standard for LogP/LogD determination due to its direct measurement of partitioning at equilibrium.[3] The choice of n-octanol is a long-established surrogate for the lipid bilayer of cell membranes.[4] Using phosphate-buffered saline (PBS) at pH 7.4 simulates physiological conditions. Pre-saturating each solvent with the other is a critical step to prevent volume changes during the experiment, ensuring the integrity of the final concentration measurements. Quantification by a sensitive method like LC-MS is essential for accuracy, especially for compounds with very high or very low partitioning.
Experimental Protocol: Shake-Flask Determination of LogD₇.₄
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Preparation of Reagents:
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Prepare a 100 mM phosphate-buffered saline (PBS) solution and adjust its pH to precisely 7.40.
-
Prepare a biphasic system by mixing equal volumes of n-octanol and PBS (pH 7.4) in a large vessel. Shake vigorously for 24 hours to ensure mutual saturation of the solvents. Allow the layers to separate completely before use.
-
-
Sample Preparation:
-
Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
-
Partitioning Experiment:
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In a glass vial, combine 1.0 mL of the pre-saturated n-octanol and 1.0 mL of the pre-saturated PBS.
-
Add 10 µL of the 10 mM DMSO stock solution to the biphasic system. The final concentration of the test compound will be approximately 50 µM.
-
Securely cap the vial and place it on a flatbed shaker or rotator. Agitate the mixture at room temperature for at least 4 hours to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the vial at >2000 x g for 15 minutes to achieve a clean separation of the aqueous and octanol layers.
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot from the aqueous (bottom) layer and the n-octanol (top) layer.
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Prepare samples for analysis. A 1:10 dilution in a suitable solvent (e.g., methanol) is often required.
-
Quantify the concentration of the compound in each phase using a validated LC-MS/MS method.
-
-
Calculation:
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Calculate LogD using the formula: LogD₇.₄ = log₁₀ ([Compound]ₙ-octanol / [Compound]PBS)
-
Spectroscopic and Structural Confirmation
Spectroscopic analysis is indispensable for confirming the chemical structure and ensuring the purity of a synthesized compound. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed structural information, revealing the connectivity and chemical environment of each atom.
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¹H NMR Predictions: The spectrum is expected to show distinct signals for:
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Aromatic protons on the benzofuran ring (likely 3H, appearing between 6.7-7.2 ppm).
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A singlet for the benzylic methylene protons (-CH₂NH₂) around 3.8-4.0 ppm.
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A singlet for the dihydrofuran methylene protons (-CH₂-) at C3, likely around 3.0-3.3 ppm. [5] * A sharp singlet for the two equivalent methyl groups at C2, appearing upfield around 1.3-1.5 ppm. [5] * A broad singlet for the amine protons (-NH₂), which may exchange with trace water in the solvent.
-
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¹³C NMR Predictions: The spectrum will show 11 distinct carbon signals, including aromatic carbons, two aliphatic methylenes, the quaternary C2 carbon, and the two equivalent methyl carbons.
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
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Data Acquisition: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher). [6]Data processing is performed using standard NMR software.
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation pattern, which aids in structural elucidation.
-
Expected Fragmentation: Using Electron Ionization (EI), the molecular ion (M⁺˙) at m/z 177 should be observable. A prominent fragment would be the benzylic cleavage to lose the -NH₂ group, leading to a fragment at m/z 161, or the loss of the entire aminomethyl group to form a stable benzylic cation at m/z 147.
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the compound in a volatile solvent like ethyl acetate or methanol.
-
Instrumentation: Use a gas chromatograph equipped with a standard non-polar capillary column (e.g., DB-5ms) coupled to a mass spectrometer.
-
Acquisition: Inject 1 µL of the solution. The mass spectrometer is typically operated in EI mode (70 eV) scanning a mass range of m/z 40-500.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule.
-
Expected Absorptions:
-
N-H Stretch: A medium to weak doublet around 3300-3400 cm⁻¹ characteristic of a primary amine.
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C-H Stretch: Aliphatic (2850-3000 cm⁻¹) and aromatic (~3050 cm⁻¹) C-H stretches.
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Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.
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C-O-C Stretch: A strong band around 1200-1250 cm⁻¹ for the aryl-alkyl ether linkage.
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Background Scan: Record a background spectrum of the clean, empty ATR crystal.
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Sample Application: Place one drop of the liquid sample directly onto the ATR crystal.
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Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Thermal Properties and Purity Assessment
While the parent amine is a liquid, its salt forms (e.g., hydrochloride or tartrate salts), which are often used in pharmaceutical formulations, are crystalline solids. The melting point of these salts is a critical indicator of identity and purity.
Causality Behind the Method
The melting point of a pure crystalline solid occurs over a very narrow temperature range (typically <1°C). [7]Impurities disrupt the crystal lattice, requiring less energy to break it apart. This results in both a depression of the melting point and a broadening of the melting range. [7]Therefore, a sharp, well-defined melting point is a reliable indicator of high purity. The capillary method is a standard pharmacopeial technique that ensures uniform and controlled heating. [8]A slow heating rate (~1-2 °C/minute) near the melting point is crucial to allow the system to remain in thermal equilibrium, ensuring an accurate reading. [9]
Experimental Protocol: Capillary Melting Point Determination (for Solid Salts)
-
Sample Preparation: Ensure the crystalline salt of the compound is completely dry. Finely crush the solid into a powder using a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powder until a small amount enters the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. Repeat until the packed sample height is 2-3 mm. [9]3. Initial Determination (Rapid): Place the capillary in a melting point apparatus. Heat rapidly to get an approximate melting range. Allow the apparatus to cool significantly.
-
Accurate Determination (Slow):
-
Place a new, properly loaded capillary in the apparatus.
-
Rapidly heat the block to about 20 °C below the approximate melting point found in the previous step.
-
Reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the last crystal melts and the entire sample is a clear liquid (T₂).
-
-
Reporting: Report the result as a melting range (T₁ - T₂). For a pure compound, this range should be narrow.
Conclusion
The comprehensive physicochemical characterization of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine is a vital undertaking for any research program involving this scaffold. The protocols detailed in this guide for determining LogD, pKa, aqueous solubility, and melting point, alongside standard spectroscopic methods, provide a robust and scientifically sound framework for generating the high-quality data required for informed decision-making in drug discovery and development. Adherence to these methodologies ensures not only accuracy but also the inter-laboratory consistency essential for successful scientific advancement.
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